6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic aromatic compounds with multiple substituents. The base structure is quinoline, which is numbered according to established conventions where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the fused ring system. The systematic name this compound indicates the presence of a chlorine atom at position 6 of the quinoline ring, a 4-isobutoxyphenyl substituent at position 2, and a carbonyl chloride functional group at position 4.
The molecular formula C20H17Cl2NO2 reflects the compound's composition, containing twenty carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated as 374.3 atomic mass units, which corresponds to the sum of all constituent atomic masses. The Chemical Abstracts Service registry number 1160263-41-1 provides a unique identifier for this specific compound in chemical databases and literature.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H17Cl2NO2 | |
| Molecular Weight | 374.3 g/mol | |
| CAS Number | 1160263-41-1 | |
| MFCD Number | MFCD03421313 | |
| Purity | 95% |
The structural analysis reveals that the isobutoxy group (-OCH2CH(CH3)2) attached to the phenyl ring at position 4 introduces steric bulk and influences the overall molecular conformation. This substituent pattern creates a specific electronic environment that affects both the reactivity and stability of the compound. The presence of two chlorine atoms in different chemical environments - one as a direct substituent on the quinoline ring and another as part of the carbonyl chloride functional group - contributes to the compound's versatile reactivity profile.
X-ray Crystallographic Studies of Quinoline-4-carbonyl Chloride Derivatives
X-ray crystallographic analysis of quinoline derivatives has provided detailed insights into the three-dimensional molecular structure and intermolecular interactions that govern solid-state properties. Single crystal X-ray diffraction studies of related quinoline-4-carbonyl compounds have demonstrated the importance of hydrogen bonding and π-π stacking interactions in determining crystal packing arrangements. These crystallographic investigations typically employ advanced diffractometry techniques with molybdenum Kα radiation (λ = 0.71073 Å) to achieve high-resolution structural determination.
Research on similar quinoline derivatives has shown that crystal structures are often stabilized by intermolecular hydrogen bonds of the carbon-hydrogen to oxygen type, with donor-acceptor distances ranging from 1.79 to 2.57 Å and angles between 113.5 and 133 degrees. The molecular stability in crystalline form is ensured by both strong intramolecular and intermolecular hydrogen bonds that create a three-dimensional network of interactions. These structural features are particularly important for understanding the solid-state behavior of this compound and related compounds.
Table 2: Typical Crystallographic Parameters for Quinoline-4-carbonyl Derivatives
| Parameter | Typical Range | Measurement Conditions |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Room Temperature |
| Space Group | P21/c, P-1 | Standard Conditions |
| Unit Cell Dimensions | Variable | Mo Kα radiation |
| Hydrogen Bond Distances | 1.79-2.57 Å | X-ray diffraction |
| Bond Angles | 113.5-133° | Crystallographic analysis |
The crystallographic studies have revealed that quinoline-4-carbonyl chloride derivatives often exhibit planar or near-planar geometries for the quinoline core, with substituents adopting conformations that minimize steric hindrance. The carbonyl chloride functional group typically shows characteristic bond lengths and angles that are consistent with sp2 hybridization at the carbonyl carbon. The chlorine substituent on the quinoline ring influences the electron density distribution throughout the aromatic system, which can be observed through careful analysis of bond lengths and atomic displacement parameters in crystallographic data.
Computational Modeling of Electronic Structure and Steric Effects
Density Functional Theory calculations have emerged as a powerful tool for understanding the electronic structure and molecular properties of quinoline derivatives. Computational studies using methods such as B3LYP with 6-31G(d,p) basis sets have provided detailed insights into the electronic properties, molecular orbital energies, and optical characteristics of quinoline-4-carbonyl compounds. These calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly influence the compound's reactivity and optical properties.
Time-Dependent Density Functional Theory studies on related quinoline derivatives have demonstrated that substituent position and electronic nature significantly affect the optical bandgap and absorption characteristics. For chloro-substituted quinoline derivatives, computational analysis shows that the presence of electron-withdrawing groups like chlorine atoms reduces the bandgap energy from approximately 2.75 to 2.50 electronvolts, depending on the specific substitution pattern. The absorbance maxima for similar compounds are typically found between 313 nanometers (3.96 electronvolts) and 365 nanometers (3.39 electronvolts).
Table 3: Computed Electronic Properties of Quinoline Derivatives
| Property | Value Range | Computational Method |
|---|---|---|
| Bandgap Energy | 2.50-2.75 eV | DFT/TD-DFT |
| Absorption Maximum | 313-365 nm | B3LYP/6-31G(d,p) |
| Refractive Index | Variable | Theoretical calculation |
| Dipole Moment | Compound-dependent | DFT optimization |
The computational modeling reveals that the electronic structure of this compound is significantly influenced by the electron-withdrawing effects of both chlorine substituents and the electron-donating character of the isobutoxyphenyl group. These opposing electronic effects create a unique electronic environment that affects the compound's chemical reactivity and photophysical properties. The steric effects introduced by the isobutoxy substituent also influence the molecular conformation and intermolecular interactions, as predicted by computational geometry optimization studies.
Properties
IUPAC Name |
6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(22)24)16-9-14(21)5-8-18(16)23-19/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZHBTYMZLYRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163282 | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-41-1 | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould–Jacobs Method (Route A)
The Gould–Jacobs reaction is a foundational method for synthesizing quinolin-4-ones, which serve as precursors to quinoline derivatives. It involves the condensation of aniline with diethyl ethoxymethylidenedimalonate, followed by cyclization under high-temperature conditions (>250°C). This method is notable for its ability to produce quinolin-4-one cores with various substitutions, including halogenated derivatives like chlorinated quinolines.
Aniline + Diethyl ethoxymethylidenedimalonate → Cyclization → Quinolin-4-one
- The reaction typically requires high temperatures and yields are sensitive to electronic and steric factors of the aniline derivatives.
- The method allows for the introduction of chloro groups at specific positions, facilitating the synthesis of chlorinated quinolines, such as 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-one intermediates.
- Multi-step process with moderate to low overall yields.
- High reaction temperatures can lead to side reactions and decomposition.
Conrad–Limpach Method (Pathway B)
This classical approach involves the condensation of aniline with acetyl acetic ester, forming an iminoester intermediate, which then undergoes hetero-Diels–Alder cyclization to produce quinolin-4-one structures.
Aniline + Acetyl acetic ester → Iminoester → Cyclization → Quinolin-4-one
- The reaction requires high temperatures (200–250°C) and strong acids as catalysts.
- Use of high-boiling solvents (e.g., diphenyl ether) improves yields, often exceeding 95%.
- The method is adaptable for synthesizing chlorinated derivatives by selecting appropriately substituted aniline precursors.
- Harsh reaction conditions.
- Limited scope for sensitive functional groups.
Modern Synthetic Strategies
Transition Metal-Catalyzed Cyclizations
Recent advances include transition metal catalysis, notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex quinoline systems with high regioselectivity and yields.
- Suzuki-Miyaura coupling of halogenated quinoline intermediates with boronic acids to introduce phenyl or isobutoxyphenyl groups.
- These methods allow for late-stage functionalization, improving overall efficiency.
- They are suitable for synthesizing 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride by coupling halogenated quinoline cores with phenylboronic acids bearing the isobutoxy group.
Decarboxylative Cyclization from Isatoic Anhydride
A recent method involves decarboxylating isatoic anhydride derivatives to form quinoline cores, which can be further functionalized to introduce the carbonyl chloride group.
- This approach offers milder conditions and higher yields.
- It is particularly useful for synthesizing substituted quinolines with complex side chains.
Synthesis of the Carbonyl Chloride Functional Group
The final step in preparing This compound involves converting the quinoline-4-carboxylic acid derivative into the acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
| Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Thionyl chloride | Dichloromethane | Reflux | 85-95 | Commonly used; generates SO₂ and HCl gases |
| Oxalyl chloride | Dichloromethane | Reflux | 80-90 | Alternative; often cleaner by-products |
- Thionyl chloride is preferred for its high reactivity and clean conversion.
- The reaction must be performed under inert atmosphere to prevent hydrolysis.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Gould–Jacobs (Route A) | Aniline + Dihydroxymethylmalonate | High temperature (>250°C) | Thermal, high temperature | Well-established, scalable | Harsh conditions, moderate yields |
| Conrad–Limpach (Route B) | Aniline + Acetyl acetic ester | High temperature, strong acid | Thermal, acidic conditions | High yields, adaptable for substitutions | Harsh, limited functional group tolerance |
| Transition metal catalysis | Halogenated quinoline intermediates | Pd catalysts, boronic acids | Mild, room temperature | High regioselectivity, late-stage functionalization | Requires metal catalysts, cost |
| Decarboxylation from Isatoic Anhydride | Isatoic anhydride derivatives | Decarboxylating agents (heat, catalysts) | Mild to moderate temperature | Milder conditions, high yields | Limited substrate scope |
| Acyl chloride formation | Quinoline-4-carboxylic acid derivatives | Thionyl chloride, oxalyl chloride | Reflux, inert atmosphere | Efficient conversion to acyl chlorides | Moisture-sensitive reagents |
Notes on Research Findings
- The classical methods (Gould–Jacobs and Conrad–Limpach) remain foundational but are increasingly supplemented by modern catalytic approaches that offer milder conditions and higher specificity.
- Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted quinolines, including the target This compound .
- The final acyl chloride is typically prepared via reaction with thionyl chloride, which is efficient and widely adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of bases (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling reactions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Formed from coupling reactions with various aromatic or aliphatic groups.
Scientific Research Applications
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Proteomics Research: Used as a reagent for labeling and modifying proteins to study their structure and function.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and other derivatives . The quinoline ring can interact with biological targets, such as enzymes or receptors, through π-π stacking interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound belongs to a family of quinoline-4-carbonyl chlorides with diverse substituents. Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Analogs of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl Chloride
Key Observations :
- Chloro Position : The position of the chloro substituent (6- vs. 8-) influences electronic distribution and steric hindrance. For instance, 8-chloro analogs (QY-0284, QY-0918) may exhibit altered reactivity due to proximity to the carbonyl group .
- Phenyl Substituents : Isobutoxy (bulky, electron-donating) vs. isobutyl (less bulky, electron-neutral) groups impact solubility and steric interactions. The 4-isobutoxy group in the target compound likely enhances lipophilicity compared to methyl or halogen substituents (e.g., D6-D12 in ).
- Purity : All Combi-Blocks analogs are synthesized at 95% purity, suggesting standardized protocols for this class .
Biological Activity
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
The compound interacts with various enzymes and proteins, significantly influencing their functions. Notably, it has been shown to interact with fatty acid binding proteins (FABPs), specifically FABP4 and FABP5, which are crucial in lipid metabolism and cellular signaling pathways. This interaction suggests that this compound may play a role in regulating metabolic processes.
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep-2 (laryngeal cancer) cells. The observed cytotoxicity points to its potential as an anti-cancer agent. Additionally, it has been reported to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of kinases and phosphatases.
The mechanism through which this compound exerts its effects involves several key actions:
- Electrophilic Nature : The carbonyl chloride group in the compound acts as an electrophile, facilitating nucleophilic attacks by biological molecules. This can lead to the formation of covalent bonds that alter the function of target molecules.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in DNA replication and repair processes, thereby inducing cell cycle arrest and apoptosis in cancer cells.
- Impact on Signal Transduction : The compound modulates various signal transduction pathways, potentially affecting cellular responses to external stimuli and contributing to its anti-cancer properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through activation of caspase pathways.
- Metabolic Pathway Interaction : It has been observed that this compound can alter metabolic flux by interacting with key metabolic enzymes, which may provide insights into its potential therapeutic applications in metabolic disorders.
- Structure-Activity Relationship (SAR) : Comparative studies with similar quinoline derivatives have shown that variations in substituents significantly affect biological activity. For example, compounds with different halogen substitutions exhibited different levels of cytotoxicity against various cancer cell lines.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | Similar core structure with different substitution | Variations in biological activity due to position of substituents |
| 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | Different chloro position on the quinoline ring | Altered pharmacokinetics compared to 6-chloro variant |
| 6-Fluoro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | Fluorine instead of chlorine | Potentially different interaction profiles with biological targets |
This table highlights how structural modifications influence the biological properties of quinoline derivatives, emphasizing the importance of SAR studies in drug development.
Q & A
Basic: What synthetic routes are recommended for preparing 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Use a Friedländer or Doebner-Miller reaction to construct the quinoline backbone. For substituted quinolines, a palladium-catalyzed Suzuki-Miyaura coupling can introduce the 4-isobutoxyphenyl group at position 2 .
Chlorination : Introduce the chlorine substituent at position 6 using POCl₃ or SOCl₂ under reflux conditions.
Carbonyl Chloride Formation : Treat the 4-carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride to generate the carbonyl chloride moiety.
Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Advanced: How can contradictory NMR data for chlorine-substituted quinolines be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or rotameric populations . For 6-chloro derivatives:
- Use DEPT-135 and HSQC to distinguish between aromatic and aliphatic carbons.
- Compare experimental shifts with computational predictions (e.g., DFT calculations) .
- Example: In 4-chloro-2-methylquinoline-6-carboxylic acid, the C-4 carbonyl carbon appears at δ ~165 ppm, while C-6 (adjacent to chlorine) resonates at δ ~140 ppm .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- : Identify aromatic protons (δ 7.0–8.5 ppm) and isobutoxy groups (δ 1.0–1.2 ppm for CH₃, δ 4.5 ppm for OCH₂) .
- IR Spectroscopy : Confirm carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s / ratio) .
Advanced: How do substituents (e.g., isobutoxy vs. methoxy) influence the compound’s electronic properties?
Methodological Answer:
- Electron-Donating Effects : The isobutoxy group at position 2 enhances electron density on the quinoline ring, altering reactivity in cross-coupling reactions. Compare with methoxy-substituted analogs (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, , in crystal lattice) .
- Hammett Parameters : Use σ values to predict substituent effects on reaction rates (e.g., isobutoxy: σ ≈ -0.15).
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of carbonyl chloride vapors .
- Spill Management : Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent HCl release .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structure?
Methodological Answer:
- Crystal Growth : Recrystallize from ethanol/dichloromethane (1:1) to obtain single crystals.
- Data Collection : Use a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Key Metrics : Compare unit cell parameters (e.g., monoclinic space group, β angle ~93°) with related structures .
Basic: What are the potential biological applications of this compound?
Methodological Answer:
- Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays.
- Anticancer Screening : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Probes : Use fluorescent tagging (e.g., BODIPY derivatives) to study cellular uptake .
Advanced: How to optimize reaction yields for the carbonyl chloride formation step?
Methodological Answer:
- Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to minimize side reactions.
- Catalysis : Add a catalytic amount of DMF to activate SOCl₂ for efficient conversion of carboxylic acid to acyl chloride .
- Workup : Quench excess SOCl₂ with ice-cold NaHCO₃ and extract with DCM (yield: 85–92%) .
Basic: How to analyze purity and stability of the compound?
Methodological Answer:
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, 70:30), UV detection at 254 nm.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) and monitor via LC-MS .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., C-4 carbonyl carbon) .
- Fukui Indices : Calculate values to predict sites for nucleophilic attack (e.g., higher at C-2 for isobutoxy substitution) .
Basic: What are common byproducts in the synthesis of this compound?
Methodological Answer:
- Over-Chlorination : Formation of 6,8-dichloro derivatives if excess POCl₃ is used.
- Esterification : Partial conversion of carbonyl chloride to ethyl ester if ethanol is present during workup .
- Mitigation : Use stoichiometric POCl₃ and maintain anhydrous conditions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with different alkoxy groups (e.g., methoxy, ethoxy) and compare bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., HBV polymerase) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Basic: How to handle solubility challenges during biological assays?
Methodological Answer:
- Solubilization Agents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Vehicle Control : Include DMSO-only controls to rule out solvent toxicity .
Advanced: What strategies mitigate hydrolysis of the carbonyl chloride group?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under vacuum.
- In Situ Derivatization : Convert to stable amides or esters immediately before use .
Basic: What are the environmental hazards of this compound?
Methodological Answer:
- Ecotoxicity : Follow OECD Guideline 201 for algal growth inhibition tests.
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
